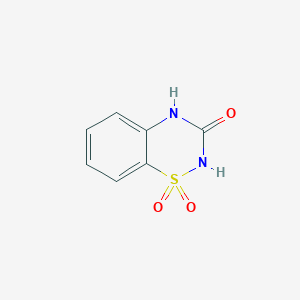

2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-7-8-5-3-1-2-4-6(5)13(11,12)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHXXLQQTWUIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332983 | |

| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13338-00-6 | |

| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide basic properties

An In-depth Technical Guide to the Basic Properties of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide

Foreword: The Architectural Elegance of a Privileged Scaffold

The this compound core is a bicyclic heterocyclic system comprising a benzene ring fused to a thiadiazine dioxide ring. This structural motif is not merely a synthetic curiosity but stands as a "privileged scaffold" in medicinal chemistry. Its true value lies in its remarkable versatility and tunable physicochemical properties, which have allowed it to become the foundation for a wide spectrum of therapeutic agents. From foundational diuretics like chlorothiazide to sophisticated neuromodulators and targeted anticancer agents, this scaffold's journey through pharmaceutical development is a testament to its robust and adaptable nature.[1][2][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the core chemical principles, physicochemical behaviors, and pharmacological relevance of this important heterocyclic system. We will explore its synthesis, reactivity, and the mechanistic underpinnings of its diverse biological activities, offering field-proven insights into why this scaffold remains a cornerstone of modern drug discovery.

Part 1: Foundational Chemical and Physical Characteristics

A comprehensive understanding of a scaffold begins with its fundamental properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Core Physicochemical Data

The parent compound, this compound, serves as the reference point for its numerous derivatives. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃S | [4] |

| Molecular Weight | 198.20 g/mol | [4] |

| CAS Number | 13338-00-6 | [4] |

| Appearance | Typically a white solid | [5] |

| XLogP3 | 0.2 | [6] |

Note: Experimental data for properties like melting and boiling points for the unsubstituted parent compound are not consistently reported in publicly available literature.

General Synthesis Pathway: A Robust and Efficient Cyclization

The construction of the benzothiadiazine dioxide ring is most commonly achieved through a cyclization reaction starting from an appropriately substituted 2-aminobenzenesulfonamide. This method is efficient and adaptable for creating a wide array of derivatives.

The causality behind this synthetic choice is rooted in the reactivity of the starting materials. The 2-aminobenzenesulfonamide provides the aniline nitrogen and the sulfonamide group, which are poised for ring closure. A one-carbon electrophile, such as an orthoformate, is then used to bridge the amino and sulfonamide nitrogens, leading to the formation of the heterocyclic ring after condensation and elimination.

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis from 2-Aminobenzenesulfonamide

This protocol describes a common and reliable method for synthesizing the parent scaffold. The self-validating nature of this process lies in the clear state change: the reaction proceeds until the starting material is consumed, and the product precipitates upon cooling, allowing for straightforward isolation.

Objective: To synthesize 2H-1,2,4-benzothiadiazine 1,1-dioxide via cyclization.

Materials:

-

2-Aminobenzenesulfonamide

-

Triethyl orthoformate

-

Diethyl ether (Et₂O)

-

Standard reflux apparatus

-

Filtration equipment (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Suspend 2-aminobenzenesulfonamide (1.0 equivalent) in triethyl orthoformate (used as both reactant and solvent, e.g., ~10 mL per gram of sulfonamide).[5]

-

Heating: Heat the suspension to reflux. The choice of reflux ensures sufficient thermal energy to overcome the activation barrier for the condensation reaction.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting 2-aminobenzenesulfonamide spot is no longer visible. This ensures the reaction goes to completion, maximizing yield.

-

Isolation: Once complete, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution as a solid.

-

Purification: Collect the precipitate by filtration. Wash the solid thoroughly with diethyl ether (e.g., 3 x 10 mL) to remove any unreacted orthoformate and other soluble impurities.[5]

-

Drying: Dry the collected solid under vacuum to obtain the final product, typically as a white solid.[5]

Part 2: Acidity, Reactivity, and the Basis for Biological Interaction

The chemical personality of the benzothiadiazine dioxide scaffold is defined by the acidic nature of its N-H protons, a feature critical to its biological function.

The Acidic Nature of the Sulfonamide Moiety

The most significant chemical property of this scaffold is the acidity of the proton on the sulfonamide nitrogen (N2 or N4, depending on the tautomer). The powerful electron-withdrawing effect of the adjacent sulfonyl group (SO₂) delocalizes the negative charge of the conjugate base across the O=S=O system, dramatically increasing the acidity of the N-H proton compared to a typical amine or amide.

This acidity is fundamentally important for several reasons:

-

Physiological State: At physiological pH (~7.4), the molecule often exists as an organic anion.[1] This ionized state governs its solubility, membrane permeability, and ability to interact with biological targets.

-

Receptor Binding: The anionic form can engage in crucial ionic interactions or act as a hydrogen bond acceptor within receptor binding pockets.

-

Pharmacokinetics: The degree of ionization affects protein binding and renal secretion, with the anionic form being actively secreted into the proximal tubule via organic anion transporters.[1]

Protocol: General Method for pKa Determination via UV-Vis Spectrophotometry

Determining the pKa is essential for predicting the ionization state of a new derivative at physiological pH. Spectrophotometric titration is a reliable method that leverages the change in the molecule's UV-Vis absorbance spectrum as it transitions between its protonated and deprotonated forms.

Objective: To determine the pKa of a benzothiadiazine dioxide derivative.

Principle: The Beer-Lambert law is applied to a series of solutions with identical compound concentrations but varying pH. The change in absorbance at a specific wavelength is plotted against pH, and the pKa corresponds to the inflection point of the resulting sigmoidal curve.

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: For each buffer, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer. This ensures the final concentration of the compound is the same in every sample.

-

Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

-

Plotting: Plot the absorbance at this chosen wavelength against the pH of each buffer solution.

-

pKa Calculation: Fit the data to a sigmoidal curve. The pH at the midpoint of the curve's transition is the pKa.[7]

Part 3: A Versatile Scaffold for Diverse Pharmacological Action

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is the foundation for drugs targeting a remarkable range of biological systems.[1][8] This versatility stems from its ability to be decorated with various functional groups, allowing for fine-tuning of its interaction with different molecular targets.

Key Therapeutic Applications

| Therapeutic Area | Mechanism of Action / Target | Example Derivatives |

| Diuretic / Antihypertensive | Inhibition of the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule. | Chlorothiazide, Hydrochlorothiazide[1][2][9] |

| Antidiabetic / Hyperglycemic | Opening of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, inhibiting insulin release. | Diazoxide[9] |

| Neuro-modulatory | Positive allosteric modulation (PAM) of AMPA receptors, enhancing glutamatergic neurotransmission. | IDRA-21, Aniracetam analogues[1][10] |

| Anticancer | Inhibition of mitochondrial complex II (succinate dehydrogenase) or PI3Kδ kinase. | Novel halogenated and PI3Kδ-targeted derivatives[11][12] |

| Antiviral | Inhibition of viral enzymes, such as HCV RNA-dependent RNA polymerase. | Quinolone-conjugated benzothiadiazines[1][13] |

Mechanistic Insight: Modulation of AMPA Receptors

One of the most exciting modern applications of this scaffold is in the development of positive allosteric modulators (PAMs) for AMPA receptors, which are targets for cognitive enhancement.

Causality of Action: AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain. Benzothiadiazine-based PAMs do not activate the receptor directly. Instead, they bind to an allosteric site, separate from the glutamate binding site. This binding event stabilizes the open conformation of the channel, slowing its deactivation and desensitization. The result is an amplified and prolonged response to the endogenous neurotransmitter, glutamate. This mechanism is particularly attractive because it enhances existing neural signals rather than creating new, potentially excitotoxic ones.[1][10][14]

Caption: Mechanism of AMPA receptor positive allosteric modulation.

Conclusion

The this compound scaffold is a prime example of structural elegance translating into profound pharmacological utility. Its straightforward synthesis, combined with the electronically tunable and highly acidic sulfonamide moiety, provides a robust platform for medicinal chemistry innovation. From its origins in diuretic therapy to its current role in shaping the frontiers of neuroscience and oncology, its basic properties are the key to its enduring success. For the drug development professional, a deep appreciation of its fundamental chemistry is not just academic—it is the critical first step in harnessing the full potential of this remarkable and versatile molecular architecture.

References

- Title: Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications - Journal of Research in Chemistry Source: Journal of Research in Chemistry URL

-

Title: Synthesis of 2H-benzo[e][1][5][15]thiadiazin-3(4H)-one 1,1-dioxides 2a-2t Source: ResearchGate URL: [Link]

-

Title: this compound Source: ChemSynthesis URL: [Link]

-

Title: Benzothiadiazines – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review Source: ResearchGate URL: [Link]

-

Title: 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes Source: PMC, PubMed Central URL: [Link]

-

Title: Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][5][15]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity Source: PMC, National Institutes of Health (NIH) URL: [Link]

-

Title: Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors Source: PubMed URL: [Link]

-

Title: Synthesis of 2H-benzo[e][1][5][15]thiadiazine 1,1-dioxide derivatives. Source: ResearchGate URL: [Link]

-

Title: Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation Source: ResearchGate URL: [Link]

-

Title: Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: MDPI URL: [Link]

-

Title: The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives Source: ResearchGate URL: [Link]

-

Title: BENZOTHIADIAZINE DIOXIDES AS NOVEL DIURETICS Source: Journal of the American Chemical Society URL: [Link]

-

Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: PMC, PubMed Central URL: [Link]

-

Title: 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase Source: PubMed URL: [Link]

-

Title: pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives Source: ResearchGate URL: [Link]

-

Title: Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs Source: PubMed URL: [Link]

-

Title: 4H-1,2,4-Benzothiadiazine, 1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: Semantic Scholar URL: [Link]

-

Title: 2H-1,2,4-Benzothiadiazin-3(4H)-one, 4-phenyl-, hydrazone, 1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: ResearchGate URL: [Link]

-

Title: Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors Source: PubMed URL: [Link]

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2H-1,2,4-Benzothiadiazine 1,1-dioxide synthesis - chemicalbook [chemicalbook.com]

- 6. 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | C7H6N2O2S | CID 67756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Characteristics of Benzothiadiazine Dioxides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzothiadiazine dioxides are a prominent class of heterocyclic compounds with a rich history in medicinal chemistry, leading to the development of therapeutics for a range of conditions including hypertension, edema, and hypoglycemia.[1][2] Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive analysis of the core physicochemical characteristics of benzothiadiazine dioxides, including solubility, pKa, and lipophilicity (logP). It further details the experimental protocols for their determination and explores their molecular structure and mechanisms of action through signaling pathway diagrams.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of benzothiadiazine dioxides is fundamental for the rational design and development of new drug candidates.

Solubility

The solubility of a compound is a critical factor influencing its bioavailability. Benzothiadiazine dioxides generally exhibit limited aqueous solubility, a factor that requires careful consideration during formulation development.[3][4]

Table 1: Solubility Data for Selected Benzothiadiazine Dioxides

| Compound | Solvent | Solubility | Reference(s) |

| Diazoxide | Water | Insoluble | [3][4] |

| 0.1M NaOH | Soluble | [3][5] | |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [6] | |

| Dimethylformamide | Freely Soluble | [4] | |

| Ethanol | Slightly Soluble | [4] | |

| Methanol | Insoluble | [5] |

Acidity (pKa)

The pKa of a molecule dictates its ionization state at different physiological pH values, which in turn affects its solubility, membrane permeability, and receptor binding. The acidic nature of certain benzothiadiazine dioxides is attributed to the sulfonamide group.[3]

Table 2: pKa Values for Selected Benzothiadiazine Dioxides

| Compound | pKa Value | Method of Determination | Reference(s) |

| Diazoxide | 8.74 | Not Specified | [7] |

| Diazoxide | ~8.4, 8.6 | Not Specified | [3] |

Lipophilicity (LogP)

Lipophilicity, quantified by the logP value, is a crucial determinant of a drug's ability to cross biological membranes. A balanced lipophilicity is often required for optimal pharmacokinetic properties.

Table 3: LogP Values for Selected Benzothiadiazine Dioxides

| Compound | LogP Value | Method of Determination | Reference(s) |

| Diazoxide | 1.2 | Experimental | [7] |

| Chlorothiazide | -0.2 | Computed | [8] |

| Halogenated Diazoxide Derivatives | 1.52 - 4.31 | Calculated | [9] |

Detailed Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for drug discovery and development. The following are standard protocols for the key parameters discussed.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Protocol:

-

Sample Preparation: An excess amount of the solid benzothiadiazine dioxide is added to a known volume of purified water or a relevant buffer in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result: The measured concentration represents the aqueous solubility of the compound.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Protocol:

-

Solution Preparation: A precise amount of the benzothiadiazine dioxide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Determination of LogP (RP-HPLC Method)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.

Protocol:

-

System and Mobile Phase: A C18 stationary phase is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A set of standard compounds with known logP values is injected, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k) versus the known logP values.

-

Sample Analysis: The benzothiadiazine dioxide derivative is injected under the same chromatographic conditions, and its retention time is measured.

-

Calculation: The retention factor of the test compound is calculated, and its logP value is determined from the calibration curve.

Mandatory Visualizations

Crystal Structure

The three-dimensional structure of a molecule, as determined by X-ray crystallography, provides critical insights into its conformation and potential interactions with biological targets. The crystal structure of the benzothiadiazine dioxide derivative, chlorothiazide, has been elucidated, contributing to our understanding of its mechanism of action.[10]

Signaling Pathways

Diazoxide is a well-established opener of ATP-sensitive potassium (KATP) channels, a mechanism central to its therapeutic effect in managing hyperinsulinism.[11][12][13]

Caption: Diazoxide-mediated opening of KATP channels in pancreatic beta-cells.

Certain benzothiadiazine dioxides act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing excitatory neurotransmission.[14][15] This mechanism is being explored for the treatment of cognitive disorders.

Caption: Workflow of AMPA receptor positive allosteric modulation.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. cdn.who.int [cdn.who.int]

- 5. chembk.com [chembk.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chlorothiazide - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jpp.krakow.pl [jpp.krakow.pl]

- 15. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Diuretic Therapy: A Technical Guide to the Discovery and History of 1,2,4-Benzothiadiazine 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide chronicles the seminal discovery and rich history of 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds that revolutionized the treatment of hypertension and edema. We will explore the scientific journey from the initial chemical synthesis to the elucidation of their mechanism of action and the evolution of their structure-activity relationships. This guide is designed to provide a comprehensive resource for researchers and drug development professionals, offering not only historical context but also detailed experimental insights and the foundational knowledge that continues to inspire modern medicinal chemistry.

Introduction: A Paradigm Shift in Cardiovascular Medicine

Prior to the 1950s, the therapeutic options for managing hypertension were fraught with challenges, often involving treatments with significant toxicity and limited efficacy. The landscape of cardiovascular medicine was irrevocably changed with the advent of the thiazide diuretics, a class of drugs based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold.[1] Their introduction marked a turning point, offering a safe and effective oral therapy that would become a cornerstone of antihypertensive treatment for decades to come.[2][3] These compounds not only provided a vital tool for clinicians but also opened up new avenues of research into the physiological processes governing blood pressure and fluid balance. This guide delves into the pivotal moments of their discovery, the key scientific minds behind them, and the enduring legacy of their chemical architecture.

The Genesis of a Breakthrough: The Discovery at Merck

The story of 1,2,4-benzothiadiazine 1,1-dioxides is a testament to the power of systematic medicinal chemistry. In the 1950s, a team of scientists at Merck and Co. embarked on a mission to develop novel diuretics.[4] This research was built upon earlier work with sulfonamide-based carbonic anhydrase inhibitors.[5] The team, which included Frederick Novello, James Sprague, John Baer, and Karl Beyer, systematically synthesized and evaluated a series of compounds, leading to the groundbreaking discovery of chlorothiazide.[1]

The First of its Kind: Chlorothiazide

Chlorothiazide, the first approved drug in this class, was marketed under the trade name Diuril starting in 1958.[4] It was the first diuretic to effectively inhibit the reabsorption of sodium and chloride ions in the kidneys and increase urine production without significantly disrupting the body's electrolyte balance.[1] This discovery was a monumental achievement, providing a much-needed, well-tolerated oral treatment for hypertension and edema.[1][3] The impact was immediate and profound, contributing to a decline in death rates from cardiovascular disease.[3]

Key Contributors to the Discovery

The development of thiazide diuretics was a collaborative effort. Frederick Novello was credited with being the first to synthesize chlorothiazide.[1] He, along with James Sprague, John Baer, and Karl Beyer, received the Lasker Foundation Special Public Health Award in 1975 for their individual contributions to this landmark invention.[1] Their work exemplified a multidisciplinary approach, combining organic chemistry, pharmacology, and clinical research to address a critical unmet medical need.

The Chemistry of a Revolution: Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides

The synthesis of the 1,2,4-benzothiadiazine 1,1-dioxide core was a pivotal achievement that enabled the exploration of this chemical space for diuretic activity. The general synthetic route to chlorothiazide serves as a classic example of the chemical strategies employed.

Experimental Protocol: Synthesis of Chlorothiazide

The synthesis of chlorothiazide typically begins with 3-chloroaniline and proceeds through several key steps.[6][7][8]

Step 1: Chlorosulfonylation of 3-Chloroaniline

-

Reactants: 3-chloroaniline, Chlorosulfonic acid.

-

Procedure: 3-chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces two chlorosulfonyl groups onto the aromatic ring, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride.[6][7]

-

Causality: The strong electron-withdrawing nature of the sulfonic acid groups directs the incoming electrophiles to the positions ortho and para to the amino group. The use of excess chlorosulfonic acid ensures the disulfonylation of the ring.

Step 2: Amination

-

Reactant: 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, Ammonia.

-

Procedure: The resulting disulfonyl dichloride is then treated with ammonia. The ammonia displaces the chloride atoms on the sulfonyl groups to form sulfonamide functionalities, resulting in 4-amino-6-chlorobenzene-1,3-disulfonamide.[6][7]

-

Causality: The sulfonyl chloride groups are highly reactive towards nucleophiles like ammonia, leading to the formation of the more stable sulfonamide bonds.

Step 3: Cyclization

-

Reactant: 4-amino-6-chlorobenzene-1,3-disulfonamide, Formic acid.

-

Procedure: The final step involves heating the disulfonamide with formic acid. This reaction facilitates an intramolecular cyclization to form the 1,2,4-benzothiadiazine 1,1-dioxide ring system of chlorothiazide.[6][7]

-

Causality: The formic acid acts as a dehydrating agent and a source of the carbon atom that forms the C2 position of the heterocyclic ring, leading to the closure of the thiadiazine ring.

Caption: Synthetic pathway for Chlorothiazide.

Unraveling the Mechanism of Action: How Thiazides Work

The antihypertensive effects of 1,2,4-benzothiadiazine 1,1-dioxides are a result of their multifaceted mechanism of action, which involves both acute and chronic effects.

The Primary Target: The Na+/Cl- Cotransporter (NCC)

The principal mechanism of diuretic action for thiazides is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) located in the luminal membrane of the distal convoluted tubule (DCT) in the nephron.[9][10] By blocking this transporter, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[10] This leads to an increase in the excretion of NaCl and water, resulting in diuresis.[4]

Antihypertensive Effects: Beyond Diuresis

While the initial reduction in blood pressure is attributed to a decrease in blood volume and cardiac output due to diuresis, the long-term antihypertensive effect is primarily due to a reduction in total peripheral resistance.[9][11] The exact mechanism for this vasodilation is not fully understood but is thought to involve a direct action on vascular smooth muscle.[9][10] One hypothesis suggests that thiazides may inhibit calcium influx into vascular smooth muscle cells, promoting relaxation and vasodilation.[10]

Sources

- 1. invent.org [invent.org]

- 2. Timeline of History of Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. Thiazide - Wikipedia [en.wikipedia.org]

- 5. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chlorothiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 7. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Antihypertensive Drugs: Thiazide-Class Diuretics [jove.com]

- 11. The place of diuretics in the treatment of hypertension: a historical review of classical experience over 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Benzothiadiazine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiadiazine and its derivatives represent a versatile class of heterocyclic compounds with a rich history and diverse pharmacological applications. The foundational 1,2,4-benzothiadiazine 1,1-dioxide scaffold has given rise to a wide array of therapeutic agents. Initially recognized for their diuretic and antihypertensive properties, the therapeutic landscape of these compounds has expanded significantly to include roles in oncology, neurobiology, and metabolic diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of benzothiadiazine-based compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanisms of Action

Benzothiadiazine-based compounds exert their effects through various molecular targets, leading to distinct physiological outcomes. The primary mechanisms can be categorized as follows:

-

Diuretic and Antihypertensive Effects: Inhibition of the Na⁺/Cl⁻ Cotransporter.

-

Anticancer Activity:

-

Inhibition of Angiogenesis via VEGFR2 Signaling.

-

Targeting B-Cell Malignancies through PI3Kδ Inhibition.

-

-

Metabolic Regulation: Opening of ATP-Sensitive Potassium (KATP) Channels.

-

Neuroactivity: Positive Allosteric Modulation of AMPA and Kainate Receptors.

Diuretic and Antihypertensive Effects: Inhibition of the Na⁺/Cl⁻ Cotransporter (NCC)

The classical mechanism of action for thiazide diuretics, a major class of benzothiadiazine derivatives, is the inhibition of the sodium-chloride cotransporter (NCC) located on the apical membrane of the distal convoluted tubule in the kidney.[1] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[1]

By binding to the chloride-binding site of NCC, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), which in turn reduces blood volume, cardiac output, and ultimately, blood pressure. The regulation of NCC is complex, involving a signaling cascade with WNK (With-No-Lysine) kinases, which can be a point of modulation.[3][4]

Experimental Protocol: Thiazide-Sensitive Na⁺ Uptake Assay in Xenopus Oocytes

This protocol is adapted from methods used to assess NCC activity and its inhibition.

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding for the human Na⁺/Cl⁻ cotransporter (hNCC). Incubate for 3-4 days to allow for protein expression.

-

Uptake Experiment:

-

Incubate the oocytes in a chloride-free medium for 30 minutes to deplete intracellular chloride.

-

Pre-incubate the oocytes for 15 minutes in an uptake medium containing the benzothiadiazine compound (e.g., hydrochlorothiazide) at various concentrations or a vehicle control.

-

Initiate the uptake by transferring the oocytes to the same medium supplemented with radioactive ²²Na⁺.

-

After a 30-minute incubation period, stop the uptake by washing the oocytes five times with ice-cold, isotope-free uptake medium.

-

-

Quantification: Lyse individual oocytes in a scintillation vial with 10% SDS. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of ²²Na⁺ uptake and determine the IC₅₀ value of the benzothiadiazine compound by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

Benzothiadiazine derivatives have emerged as promising scaffolds for the development of novel anticancer agents, acting through distinct mechanisms to disrupt tumor growth and survival.

Inhibition of Angiogenesis via VEGFR2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key players in this process.[5] Certain chlorinated benzothiadiazine derivatives have been shown to inhibit angiogenesis by suppressing the phosphorylation of VEGFR2 in endothelial cells.[6]

The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[7] This initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[5][8] Benzothiadiazine-based inhibitors can block this initial phosphorylation step, thereby halting the entire downstream signaling cascade and inhibiting angiogenesis.[6]

| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | VEGFR2 Inhibition IC₅₀ (nM) | Reference |

| Compound 6 | HCT-116 | Cytotoxicity | 9.3 | 60.83 | [9] |

| Compound 10 | HCT-116 | Cytotoxicity | 24.2 | 63.61 | [9] |

| Compound 11e | HEK293 | Cytotoxicity | 30.85 | - | [6] |

| Compound 16e | HEK293 | Cytotoxicity | 23.41 | - | [6] |

| Compound 23b | HEK293 | Cytotoxicity | 30.48 | - | [6] |

| Sorafenib (Control) | HCT-116 | Cytotoxicity | - | 53.65 | [9] |

Experimental Protocol: Western Blot for VEGFR2 Phosphorylation

This protocol provides a method for assessing the inhibition of VEGF-induced VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).[10][11]

-

Cell Culture and Treatment:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in a basal medium.

-

Pre-treat the cells with various concentrations of the benzothiadiazine inhibitor or vehicle control (e.g., DMSO) for 2 hours.

-

Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an 8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an ECL detection reagent and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with primary antibodies for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Quantify band intensities using densitometry software.

-

Targeting B-Cell Malignancies through PI3Kδ Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for the survival, proliferation, and differentiation of B-cells.[12] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes and is often overactivated in B-cell malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[13]

Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[14] PIP₃ acts as a second messenger, recruiting and activating downstream effectors like Akt, which in turn promotes cell survival and proliferation.[15] Novel benzothiadiazine derivatives have been developed as potent and selective inhibitors of PI3Kδ, offering a targeted therapeutic approach for these cancers.[16]

| Compound ID | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |

| S-63 | PI3Kδ | 4.6 | SU-DHL-6 | 33.2 | |

| S-71 | PI3Kδ | < 0.32 | SU-DHL-6 | 15.9 | |

| BGB-10188 | PI3Kδ | 1.7-16 | - | - | [16] |

| Idelalisib (Control) | PI3Kδ | - | SU-DHL-6 | - |

Experimental Protocol: In Vitro PI3Kδ Kinase Assay

This protocol is based on luminescence-based kinase assays (e.g., ADP-Glo™).

-

Reagent Preparation: Prepare PI3K reaction buffer, lipid substrate (PIP₂), and PI3Kδ enzyme solution.

-

Inhibitor Preparation: Perform serial dilutions of the benzothiadiazine test compound in the appropriate solvent (e.g., DMSO).

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the test inhibitor or vehicle control.

-

Add the PI3Kδ enzyme and lipid substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent. Incubate for 40 minutes.

-

Add a kinase detection reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3Kδ activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Metabolic Regulation: Opening of ATP-Sensitive Potassium (KATP) Channels

Diazoxide, a non-diuretic benzothiadiazine derivative, is used to treat hypoglycemia by suppressing insulin secretion. Its mechanism involves the activation (opening) of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[17]

KATP channels are composed of Kir6.2 pore-forming subunits and SUR1 regulatory subunits.[17] In a resting state, these channels are open. When blood glucose levels rise, intracellular ATP levels increase, causing the KATP channels to close. This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca²⁺, which triggers insulin exocytosis.[18]

Diazoxide binds to the SUR1 subunit and locks the KATP channel in an open state, even in the presence of high ATP levels.[17][18] This leads to potassium efflux, hyperpolarization of the β-cell membrane, and inhibition of insulin release.[18]

Experimental Protocol: Patch-Clamp Analysis of KATP Channel Activity

This protocol describes the inside-out patch-clamp technique to measure the activity of KATP channels in response to diazoxide.[17][19]

-

Cell Preparation: Use a cell line expressing KATP channels (e.g., COSm6 cells transfected with Kir6.2 and SUR1) or isolated pancreatic β-cells.

-

Pipette and Solution Preparation:

-

Pull micropipettes to a resistance of 0.5–1.5 MΩ.

-

Fill the pipette with a K⁺-based intracellular solution.

-

Prepare a bath solution containing varying concentrations of ATP, MgADP, and diazoxide.

-

-

Seal Formation and Patch Excision:

-

Approach a cell with the micropipette and apply light suction to form a high-resistance (gigaohm) seal.

-

Excise the membrane patch into an "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.

-

-

Data Acquisition:

-

Voltage-clamp the membrane patch at a constant potential (e.g., -50 mV).

-

Use a perfusion system to rapidly exchange the bath solution, applying solutions with ATP (to induce channel closure) followed by solutions containing diazoxide.

-

Record the resulting potassium currents using a patch-clamp amplifier and acquisition software.

-

-

Data Analysis: Analyze the recorded currents to determine the open probability (Po) of the KATP channels. Quantify the effect of diazoxide as the fold increase in current compared to the ATP-inhibited state.

Neuroactivity: Positive Allosteric Modulation of AMPA Receptors

AMPA receptors (AMPARs) are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are critical for synaptic plasticity, learning, and memory.[20] Benzothiadiazine derivatives, such as IDRA-21, act as positive allosteric modulators (PAMs) of AMPARs.[21]

These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site.[22] This binding event stabilizes the glutamate-bound, open-channel conformation of the receptor, thereby slowing the rates of deactivation and desensitization.[21][23] The result is an enhanced and prolonged postsynaptic current in response to glutamate release, which can lead to cognitive enhancement.

| Compound ID | Assay System | Parameter | Value | Reference |

| IDRA-21 | Water Maze (vs. Scopolamine) | ED₅₀ | 108 µmol/kg | [24] |

| IDRA-21 | Water Maze (vs. Alprazolam) | ED₅₀ | 13 µmol/kg | [24] |

| Compound 11m | GluA2 in HEK293 cells | EC₅₀ | 2.0 nM | [25] |

| Compound 36 | Xenopus oocytes (rat cortex mRNA) | EC₅₀ | 48.6 µM | [1] |

General Protocol for Cell Viability/Cytotoxicity (MTT Assay)

This is a general protocol widely used to assess the cytotoxic effects of anticancer compounds, including benzothiadiazine derivatives.[26]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the benzothiadiazine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Conclusion

The benzothiadiazine scaffold is a remarkable example of a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of biological activities. From their well-established role as diuretics to their emerging potential as targeted anticancer agents and cognitive enhancers, the mechanisms of action are diverse and complex. A thorough understanding of these molecular pathways and the availability of robust experimental protocols are essential for the continued development and optimization of this important class of therapeutic agents. This guide provides a foundational resource for researchers dedicated to advancing the therapeutic applications of benzothiadiazine-based compounds.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex [jci.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorbyt.com [biorbyt.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 12. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]

- 21. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

- 23. jneurosci.org [jneurosci.org]

- 24. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core scaffold is a key pharmacophore in the development of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These compounds have garnered significant interest for their potential therapeutic applications in neurological disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, synthesis protocols, and biological activity of this class of molecules. A key focus is placed on their interaction with AMPA receptors, including detailed experimental protocols for assessing their modulatory effects and a visualization of the associated signaling pathways.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the parent compound (CAS 13338-00-6) is This compound . The structure is characterized by a benzene ring fused to a thiadiazine dioxide ring, creating a bicyclic heterocyclic system.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of the parent compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed properties for the unsubstituted parent molecule.

| Property | Value | Unit |

| Molecular Formula | C₇H₆N₂O₃S | |

| Molecular Weight | 198.20 | g/mol |

| XLogP3 | -0.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 198.01026 | g/mol |

| Monoisotopic Mass | 198.01026 | g/mol |

| Topological Polar Surface Area | 85.9 | Ų |

| Heavy Atom Count | 13 |

Synthesis Protocols

Several synthetic routes to 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides have been reported, often starting from 2-aminobenzenesulfonamide. Microwave-assisted organic synthesis has emerged as an efficient method for the preparation of these compounds.

General Microwave-Assisted Synthesis

A common and efficient method involves the microwave-promoted cyclodehydrogenation reaction between a 2-aminobenzenesulfonamide and an appropriate aldehyde.[1]

Experimental Protocol:

-

Reactant Mixture: In a microwave-transparent vessel, combine 2-aminobenzenesulfonamide (1 equivalent), the desired aldehyde (1.2 equivalents), and a suitable dehydrating agent or catalyst in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation. Typical conditions may range from 120-180°C for 10-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the desired this compound derivative.

Biological Activity and Quantitative Data

The primary biological target of this class of compounds is the AMPA receptor, where they act as positive allosteric modulators, enhancing the receptor's response to glutamate. This modulation can lead to an increase in synaptic plasticity, which is a cellular basis for learning and memory.

The following table presents quantitative data for selected derivatives, highlighting their potency as AMPA receptor PAMs.

| Compound | Derivative | Assay Method | EC₅₀/IC₅₀ | Reference |

| IDRA-21 | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Attenuation of AMPA receptor desensitization in rat cortical neurons | EC₅₀ ≈ 5 µM | [2] |

| BPAM344 | 4-cyclopropyl-7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Potentiation of glutamate-induced currents in Xenopus oocytes expressing human GluA2 | EC₅₀ = 0.24 µM | [3] |

Experimental Protocols for Biological Assays

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

Whole-cell patch-clamp electrophysiology is a gold-standard technique to directly measure the effect of compounds on ion channel function.[4]

Protocol Outline:

-

Cell Preparation: Utilize primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing the AMPA receptor subtype of interest (e.g., HEK293 cells expressing GluA2).

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.

-

Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected neuron. Clamp the cell at a holding potential of -70 mV to record AMPA receptor-mediated currents.

-

Drug Application: Apply glutamate (e.g., 10 mM) to elicit a baseline AMPA receptor current. Co-apply the test compound with glutamate to assess its modulatory effect. A rapid perfusion system is used to ensure fast solution exchange.

-

Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the absence and presence of the test compound. A potentiation of the peak current and/or a slowing of the decay (desensitization) indicates positive allosteric modulation.

Visualization of Pathways and Workflows

Signaling Pathway of AMPA Receptor Potentiation

The potentiation of AMPA receptors by this compound derivatives leads to an influx of cations (Na⁺ and Ca²⁺), which in turn activates several downstream signaling cascades crucial for synaptic plasticity.

Caption: AMPA Receptor Signaling Cascade.

Experimental Workflow for Compound Screening

The discovery and characterization of novel this compound derivatives as AMPA receptor PAMs typically follows a structured experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Gating and modulation of a hetero-octameric AMPA glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | C7H8N2O2S | CID 120220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of 1,2,4-Benzothiadiazine-1,1-Dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of clinically significant drugs, including the antihypertensive diuretic chlorothiazide and the hyperglycemic agent diazoxide.[1] The biological activity of these compounds is intrinsically linked to their molecular structure, and a key aspect of this is the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric forms of the core 1,2,4-benzothiadiazine-1,1-dioxide structure, presenting spectroscopic data, thermodynamic considerations, and relevant biological signaling pathways.

Tautomeric Forms and Their Characterization

1,2,4-Benzothiadiazine-1,1-dioxide can exist in different tautomeric forms, primarily the 2H-1,2,4-benzothiadiazine-1,1-dioxide and 4H-1,2,4-benzothiadiazine-1,1-dioxide isomers. The position of a proton on the nitrogen atoms of the thiadiazine ring defines these tautomers. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the benzothiadiazine ring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and characterization of tautomers in solution. While specific data for the unsubstituted parent compound is limited in the public domain, analysis of its derivatives provides insight into the characteristic chemical shifts for each tautomeric form.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,4-Benzothiadiazine-1,1-Dioxide Derivatives

| Tautomeric Form | Representative ¹H NMR Signals (ppm) | Representative ¹³C NMR Signals (ppm) | Reference |

| 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives | Aromatic protons typically in the range of 7.0-8.0 ppm. Protons on the thiadiazine ring show characteristic shifts. | Aromatic carbons in the range of 115-140 ppm. Carbons in the thiadiazine ring exhibit distinct resonances. | [2] |

| 4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives | Aromatic protons typically in the range of 7.0-8.0 ppm. The N-H proton at the 4-position gives a characteristic signal. | Aromatic carbons in the range of 115-140 ppm. The C3 carbon signal is particularly informative. | [2] |

Note: Specific chemical shifts are highly dependent on the substitution pattern and the solvent used.

X-ray crystallography provides definitive structural information in the solid state. Analysis of crystal structures of various 1,2,4-benzothiadiazine-1,1-dioxide derivatives has confirmed the existence of both 2H and 4H tautomers in the solid phase. The preferred tautomer in the crystal lattice is influenced by intermolecular interactions, such as hydrogen bonding.

Tautomeric Equilibrium: A Quantitative Perspective

The relative stability of the tautomeric forms is a critical determinant of the overall properties and biological activity of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. The tautomeric equilibrium is governed by the difference in Gibbs free energy (ΔG) between the tautomers.

Table 2: Factors Influencing Tautomeric Equilibrium

| Factor | Effect on Equilibrium |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[3] |

| Temperature | Changes in temperature can shift the equilibrium towards the tautomer with the more favorable enthalpy of formation. |

| Substituent Effects | Electron-donating or electron-withdrawing groups on the aromatic ring can influence the acidity of the N-H protons and thus the position of the equilibrium. |

| pH | The acidity or basicity of the medium can significantly impact the protonation state and favor one tautomer over the other. |

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the relative energies and, consequently, the equilibrium populations of the tautomers. These studies can also predict how different substituents and solvent environments will affect the tautomeric preference.

Experimental Protocols

Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-Dioxides

A general method for the synthesis of 2H-1,2,4-benzothiadiazine-1,1-dioxides involves the reductive cyclization of N,N-disubstituted-o-nitrobenzenesulfonamides with appropriate nitriles.

Protocol: Samarium Diiodide Promoted Synthesis

-

To a solution of N,N-diethyl-o-nitrobenzenesulfonamide in a suitable solvent (e.g., THF), add the desired nitrile.

-

Cool the mixture to 0 °C and add a solution of samarium diiodide (SmI₂) in THF dropwise under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of potassium carbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 4H-1,2,4-Benzothiadiazine-1,1-Dioxides

Microwave-assisted synthesis provides a rapid and efficient route to 4H-1,2,4-benzothiadiazine-1,1-dioxides from 2-aminobenzenesulfonamides and aldehydes or carboxylic acids.

Protocol: Microwave-Assisted Synthesis from 2-Aminobenzenesulfonamide and Benzaldehyde

-

In a microwave vial, combine 2-aminobenzenesulfonamide, the desired benzaldehyde, and sodium hydrogen sulfite in a suitable solvent (e.g., DMA).

-

Seal the vial and subject it to microwave irradiation at a set temperature and time.

-

After cooling, dilute the reaction mixture with water and collect the precipitate by filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to afford the pure product.

Biological Relevance and Signaling Pathways

The tautomeric form of a 1,2,4-benzothiadiazine-1,1-dioxide derivative can significantly influence its pharmacological activity by affecting its ability to bind to its biological target. Two important targets for this class of compounds are the ATP-sensitive potassium (K-ATP) channels and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

K-ATP Channel Modulation

Certain 4H-1,2,4-benzothiadiazine-1,1-dioxides, such as diazoxide, are known to be openers of K-ATP channels. These channels play a crucial role in coupling cellular metabolism to electrical activity in various tissues, including pancreatic β-cells and smooth muscle cells.

Caption: Modulation of K-ATP channels by 4H-1,2,4-benzothiadiazine-1,1-dioxides.

AMPA Receptor Modulation

Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been developed as positive allosteric modulators of AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.

Caption: Allosteric modulation of AMPA receptors by 1,2,4-benzothiadiazine-1,1-dioxides.

Conclusion

The tautomerism of 1,2,4-benzothiadiazine-1,1-dioxide is a fundamental aspect of its chemistry and pharmacology. A thorough understanding of the factors that govern the tautomeric equilibrium and the specific biological activities of each tautomer is crucial for the rational design and development of new therapeutic agents based on this privileged scaffold. Further research focusing on the quantitative analysis of the tautomeric equilibrium of the parent compound and its derivatives, as well as the elucidation of the specific tautomeric forms responsible for interacting with biological targets, will undoubtedly accelerate progress in this important area of medicinal chemistry.

References

An In-depth Technical Guide to 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning it as a "privileged structure" in drug discovery. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this scaffold, with a particular focus on its role as an AMPA receptor positive allosteric modulator and a PI3Kδ inhibitor. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

Introduction

The this compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiadiazine dioxide ring.[1] This core structure has served as the foundation for a diverse array of therapeutic agents, ranging from established diuretics and antihypertensives to novel modulators of central nervous system targets and anti-cancer agents.[2] The structural rigidity of the bicyclic system, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity.

This guide will delve into the key aspects of this compound chemistry and pharmacology, providing researchers with a detailed resource to support their drug discovery efforts.

Synthesis and Chemical Properties

The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of 2-aminobenzenesulfonamides with appropriate reagents to form the heterocyclic ring.

General Synthesis Workflow

The following diagram illustrates a general synthetic pathway for the preparation of this compound derivatives.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of 3-Methyl-2H-benzo[e][4][5][6]thiadiazine 1,1-dioxide Derivatives

This protocol is adapted from the synthesis of PI3Kδ inhibitors.[3][4]

Step 1: Cyclization to form the 3-methyl-2H-benzo[e][3][4][5]thiadiazine 1,1-dioxide core

-

A mixture of 2-aminobenzenesulfonamide (1.0 eq) in trimethyl orthoacetate (10-15 mL per gram of sulfonamide) is heated at reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the 3-methyl-2H-benzo[e][3][4][5]thiadiazine 1,1-dioxide derivative.

Step 2: Bromination of the 3-methyl group

-

To a solution of the 3-methyl-2H-benzo[e][3][4][5]thiadiazine 1,1-dioxide derivative (1.0 eq) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added.

-

The mixture is refluxed until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled, filtered to remove succinimide, and the filtrate is concentrated under reduced pressure to yield the crude 3-(bromomethyl) derivative, which can be purified by chromatography.

Step 3: Nucleophilic Substitution or Suzuki Coupling

-

For Nucleophilic Substitution: The 3-(bromomethyl) derivative (1.0 eq) is reacted with a nucleophile (e.g., an amine or thiol) (1.1-1.5 eq) in the presence of a base (e.g., K2CO3 or Et3N) in a polar aprotic solvent (e.g., DMF or acetonitrile) at room temperature or elevated temperature to yield the final product.

-

For Suzuki Coupling: The 3-(bromomethyl) derivative can be further modified to an appropriate intermediate for Suzuki coupling (e.g., conversion to a boronic ester). This intermediate (1.0 eq) is then reacted with an aryl or heteroaryl halide (1.1 eq) in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete.

Biological Activities and Therapeutic Potential

The this compound scaffold has been explored for a multitude of biological activities. This section will focus on two prominent areas: positive allosteric modulation of AMPA receptors and inhibition of PI3Kδ.

Positive Allosteric Modulators of AMPA Receptors

Derivatives of this compound have emerged as potent positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7][8][9][10] These compounds, often referred to as "ampakines," enhance glutamatergic neurotransmission and have shown potential as cognitive enhancers.[6][11]

Caption: Signaling pathway of AMPA receptor potentiation by this compound PAMs.

| Compound | R7 | R4 | EC50 (nM) | Reference |

| 11m | 3-methoxyphenoxy | cyclopropyl | 2.0 | [6] |

| 12a | F | ethyl | Potent (exact value not in abstract) | [7] |

| BPAM395 | (thieno-analog) | cyclopropyl | 240 | [12] |

| IDRA21 | Cl | H (at N4), CH3 (at C3) | EC50 150 µM | [2] |

This protocol is a generalized procedure based on methods described for evaluating AMPA receptor PAMs.[6]

-

Cell Culture: HEK293 cells stably expressing the human GluA2(Q) subunit of the AMPA receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. Test compounds (this compound derivatives) at various concentrations are added to the wells and incubated for a short period.

-

AMPA Stimulation and Signal Detection: An agonist solution (e.g., glutamate or AMPA) is added to the wells to stimulate the receptors. The resulting changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is normalized to baseline and the response to the agonist alone. Dose-response curves are generated, and EC50 values (the concentration of the compound that produces 50% of the maximal potentiation) are calculated.

PI3Kδ Inhibitors

Certain derivatives of this compound have been identified as inhibitors of the p110δ isoform of phosphoinositide 3-kinase (PI3Kδ).[3][4] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

Caption: PI3Kδ signaling pathway and its inhibition by this compound derivatives.

| Compound | R (at affinity pocket) | IC50 (nM) for PI3Kδ | Selectivity over PI3Kα, β, γ | Reference |

| 15a | 5-indolyl | 266 | >140-fold | [3][4] |

| 15b | 3,4-dimethoxyphenyl | 217 | >60-fold, >90-fold, >20-fold | [3][4] |

This protocol is based on the ADP-Glo™ Kinase Assay used for evaluating PI3Kδ inhibitors.[3][13]

-

Reagents and Buffers: Prepare kinase reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 3 mM MgCl2, pH 7.5), ATP solution, and lipid substrate (e.g., PIP2).

-

Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the test compound solution.

-

Add the PI3Kδ enzyme and lipid substrate mixture.

-

Incubate at room temperature for approximately 20 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1-2 hours.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40-60 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the kinase activity. Calculate the IC50 values (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curves.

Conclusion

The this compound scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs. This guide has provided an in-depth overview of the synthesis, chemical properties, and biological applications of this important heterocyclic system, with a focus on its roles in modulating AMPA receptors and inhibiting PI3Kδ. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of this privileged scaffold. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives holds significant promise for the development of new and effective treatments for a range of diseases.